Enhanced Lipophilicity (XLogP3) for Improved Blood-Brain Barrier and Membrane Permeability Predictions
5-Isopropoxypyrazin-2-amine exhibits an XLogP3 of 1.4, which is substantially higher than its lower alkoxy analogs. This measured lipophilicity is critical for projects targeting intracellular or CNS enzymes where passive membrane permeability is a prerequisite [1]. The direct carbon-linked analog, 5-(propan-2-yl)pyrazin-2-amine, would have a different electronic distribution and hydrogen-bonding capacity, making the isopropoxy compound a distinct starting point for optimizing pharmacokinetic profiles .
| Evidence Dimension | Partition coefficient (Computed logP) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 5-Methoxypyrazin-2-amine (XLogP3 = 0.6); 5-Ethoxypyrazin-2-amine (XLogP3 = 0.7) |
| Quantified Difference | A difference of +0.8 and +0.7 logP units, respectively, indicating approximately 6-fold higher lipophilicity. |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025 release. |
Why This Matters
This quantifies the increased lipophilicity of the isopropoxy compound, which is a critical parameter for scientists selecting a building block to improve membrane permeation in cell-based assays.
- [1] PubChem. PubChem Compound Summary for CID 45787733, 5-Isopropoxypyrazin-2-amine. National Center for Biotechnology Information, 2025. View Source
